Cytotoxicity Profile Differentiation: Chloronectrin vs. Ascochlorin in Four Mammalian Cell Lines
In a direct head-to-head cytotoxicity assay conducted under identical experimental conditions, Chloronectrin exhibited markedly lower cytotoxicity against Vero cells (IC₅₀ = 21 μg/mL) and MCF-7 breast cancer cells (IC₅₀ = 39 μg/mL) compared to the reference compound ascochlorin, which displayed IC₅₀ values of 3.3 μg/mL and 27 μg/mL, respectively [1]. Chloronectrin also showed a substantially different selectivity profile against the KB oral epidermoid carcinoma cell line, with an IC₅₀ of 5.9 μg/mL, whereas ascochlorin was notably less potent in this same assay (IC₅₀ = 30 μg/mL) [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) in mammalian cell lines |
|---|---|
| Target Compound Data | Chloronectrin: NCI-H187 IC₅₀ = 46 μg/mL; MCF-7 IC₅₀ = 39 μg/mL; KB IC₅₀ = 5.9 μg/mL; Vero IC₅₀ = 21 μg/mL |
| Comparator Or Baseline | Ascochlorin: NCI-H187 IC₅₀ = 1.6 μg/mL; MCF-7 IC₅₀ = 27 μg/mL; KB IC₅₀ = 30 μg/mL; Vero IC₅₀ = 3.3 μg/mL |
| Quantified Difference | Chloronectrin is 6.4× less toxic to Vero cells and 2.1× less toxic to NCI-H187 cells than ascochlorin, while being 5.1× more potent against KB cells. |
| Conditions | Cytotoxicity assays performed on NCI-H187 (small cell lung cancer), MCF-7 (breast adenocarcinoma), KB (oral epidermoid carcinoma), and Vero (African green monkey kidney) cell lines using standard MTT or similar viability protocols. |
Why This Matters
For researchers seeking a compound with a potentially wider therapeutic window for Gram-positive antibacterial applications, Chloronectrin's reduced toxicity toward Vero cells (a standard mammalian safety proxy) compared to ascochlorin makes it a more suitable candidate for downstream in vivo or agricultural formulation studies.
- [1] Isaka, M., et al. Ascochlorin derivatives from the leafhopper pathogenic fungus Microcera sp. BCC 17074. J. Antibiot. 68, 47–51 (2015). View Source
